N-[(2,3-dimethoxyphenyl)methyl]-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-7-yl scaffold substituted with a furan-2-yl group at position 2 and a sulfanyl acetamide moiety at position 5. The 4-oxo group on the pyrazolo-triazin core contributes to hydrogen-bonding capabilities, which may influence molecular packing in crystalline states or binding to biological targets .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c1-28-16-6-3-5-12(18(16)29-2)10-21-17(26)11-31-20-23-22-19(27)14-9-13(24-25(14)20)15-7-4-8-30-15/h3-9H,10-11H2,1-2H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXTUPBQWNHSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic potential.
Structure and Synthesis
The compound features a unique structural framework combining a dimethoxyphenyl moiety with a furan and pyrazolo-triazine core. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolo-triazine scaffold followed by sulfanylation and acetamide formation.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity. For example, derivatives of pyrazolo[1,5-d][1,2,4]triazin have shown significant growth inhibition across various cancer cell lines. The compound's mechanism of action may involve inhibition of key kinases such as CDK2 and TRKA, which are crucial in cell cycle regulation and cancer progression.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6n | A549 | 0.22 | CDK2 Inhibition |
| 6s | RFX 393 | 11.70 | Apoptosis Induction |
| 6t | RFX 393 | 19.92 | Apoptosis Induction |
Antiviral Activity
The compound has also been evaluated for antiviral properties. Studies suggest that certain derivatives exhibit notable antiviral activity against various viral strains. For instance, compounds with similar structural features demonstrated effective inhibition against HAdV7 and HSV-1.
Table 2: Antiviral Activity of Related Compounds
| Compound | Virus | CC50 (µg/100 µl) | IC50 (µg/100 µl) |
|---|---|---|---|
| 11c | CV-B4 | 17 | 4.5 |
| 11d | HSV-1 | 16 | 6.3 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects on renal carcinoma cell lines (RFX 393) and found that compounds derived from the target structure induced significant apoptosis.
- Molecular Docking Simulations : These simulations indicated that the compound binds effectively to the active sites of CDK2 and TRKA kinases, suggesting a strong potential for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Pyrazolo[1,5-d][1,2,4]triazin vs. 1,2,4-Triazole Derivatives Compounds with 1,2,4-triazole cores, such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (), share the sulfanyl acetamide and furan substituents but lack the fused pyrazolo-triazin system. The triazole derivatives demonstrate anti-exudative activity in rat models, attributed to hydrogen bonding between the amino group at position 4 of the triazole and biological targets .
Pyrazolo[4,3-c][1,2]benzothiazine Analogs
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () replaces the triazin ring with a benzothiazine system. The sulfone (5,5-dioxo) and fluorobenzyl groups increase electronegativity, likely altering solubility and metabolic stability compared to the target compound’s dimethoxyphenylmethyl group .
Substituent Effects on Bioactivity
Furan-2-yl vs. Phenyl/Methylsulfanyl Groups The furan-2-yl group in the target compound and 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () provides a heteroaromatic π-system for interactions with hydrophobic pockets.
Methoxy vs. Halogen Substituents
The 2,3-dimethoxyphenylmethyl group in the target compound contrasts with halogenated analogs like N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Methoxy groups improve solubility via polar interactions, whereas halogens (e.g., fluorine) enhance electronegativity and membrane permeability .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Table 2: Crystallographic Parameters for Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
